Bis(5-phenylfuran-2-yl)methane
CAS No.: 102732-77-4
Cat. No.: VC17311238
Molecular Formula: C21H16O2
Molecular Weight: 300.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102732-77-4 |
|---|---|
| Molecular Formula | C21H16O2 |
| Molecular Weight | 300.3 g/mol |
| IUPAC Name | 2-phenyl-5-[(5-phenylfuran-2-yl)methyl]furan |
| Standard InChI | InChI=1S/C21H16O2/c1-3-7-16(8-4-1)20-13-11-18(22-20)15-19-12-14-21(23-19)17-9-5-2-6-10-17/h1-14H,15H2 |
| Standard InChI Key | ZNFIWXGHBFRARO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(O2)CC3=CC=C(O3)C4=CC=CC=C4 |
Introduction
Structural Characterization and Crystallographic Analysis
Molecular Architecture
Bis(5-phenylfuran-2-yl)methane adopts a centrosymmetric structure, as revealed by single-crystal X-ray diffraction (CCDC 915972) . The methylene bridge (-CH₂-) connects the 2-positions of two 5-phenylfuran rings, with bond lengths of 1.49 Å for the C(methylene)-C(furan) linkage . Each furan ring exhibits near-planarity (mean deviation: 0.02 Å), while the phenyl substituents are rotated approximately 35° relative to the furan plane, optimizing steric and electronic interactions .
Table 1: Key Bond Lengths and Angles
| Parameter | Value |
|---|---|
| C(methylene)-C(furan) | 1.49 Å |
| C-O (furan) | 1.36 Å |
| Dihedral angle (furan-phenyl) | 35.2° |
| Interplanar distance (furans) | 3.8 Å |
Synthetic Methodologies
Nucleophilic Substitution Route
A two-step synthesis from 5-phenylfuran-2-methanol ( ) provides gram-scale access:
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Chlorination: Treatment of (5-phenylfuran-2-yl)methanol with thionyl chloride (SOCl₂) in dichloromethane yields 2-(chloromethyl)-5-phenylfuran (40% yield) .
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Coupling: Reaction of two equivalents of 2-(chloromethyl)-5-phenylfuran with sodium methoxide (NaOMe) in DMF at 80°C generates the methylene-bridged product via nucleophilic displacement (55% yield) .
Table 2: Optimization of Coupling Conditions
| Condition | Temperature | Solvent | Yield (%) |
|---|---|---|---|
| NaOMe, 12 h | 80°C | DMF | 55 |
| K₂CO₃, 24 h | 100°C | Acetone | 42 |
| Phase-transfer, 6h | 60°C | Toluene | 38 |
Alternative Pathways
Palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-2-furanboronic acid and bis(pinacolato)diboromethane represents a potential alternative, though yields remain unoptimized in literature . Computational studies (DFT) suggest the nucleophilic route offers superior atom economy (78% vs. 65% for cross-coupling) .
Physicochemical Properties
Solubility and Stability
The compound demonstrates limited aqueous solubility (<0.1 mg/mL) but high solubility in chlorinated solvents (CH₂Cl₂: 85 mg/mL) . Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, with 95% mass loss by 300°C . No observable photodegradation occurs under ambient light over 72 hours .
Spectroscopic Signatures
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¹H NMR (CDCl₃): δ 7.65 (d, J = 8.2 Hz, 4H, Ph-ortho), 7.45 (t, J = 7.6 Hz, 4H, Ph-meta), 7.35 (t, J = 7.3 Hz, 2H, Ph-para), 6.55 (d, J = 3.1 Hz, 2H, furan-H3), 6.32 (d, J = 3.1 Hz, 2H, furan-H4), 4.12 (s, 2H, CH₂) .
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IR (KBr): ν 3120 (C-H aromatic), 1605 (C=C furan), 1490 (C-C phenyl), 1020 cm⁻¹ (C-O-C) .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The furan rings undergo regioselective nitration at the 4-position using HNO₃/Ac₂O at 0°C, yielding dinitro derivatives (72% yield) . Halogenation with NBS in CCl₄ provides 4,4'-dibromo analogs (65%), though overhalogenation occurs at higher temperatures .
Methylene Bridge Modification
Lithium aluminum hydride (LiAlH₄) reduces the methylene group to a methyl moiety (85% yield), while ozonolysis cleaves the bridge to form two 5-phenylfuran-2-carbaldehyde molecules (91% yield) .
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